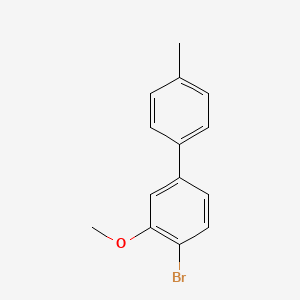
4-Bromo-3-methoxy-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-4’-methyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine, methoxy, and methyl substituents on its biphenyl scaffold. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
The synthesis of 4-Bromo-3-methoxy-4’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar coupling reactions but on a larger scale with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
4-Bromo-3-methoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-3-methoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-3-methoxy-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
4-Bromo-4’-methyl-1,1’-biphenyl: Lacks the methoxy group, which may affect its reactivity and applications.
3-Bromo-4-methoxybiphenyl: Similar structure but without the methyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-5-11(6-4-10)12-7-8-13(15)14(9-12)16-2/h3-9H,1-2H3 |
InChI Key |
FTWPQZWLSPJSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


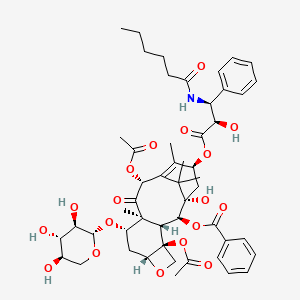
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

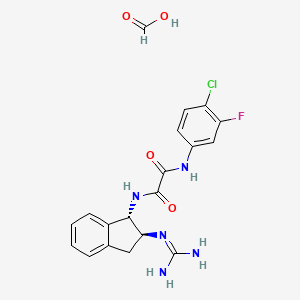
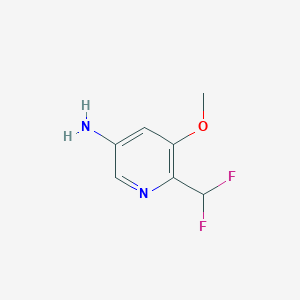
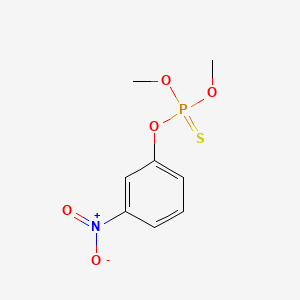
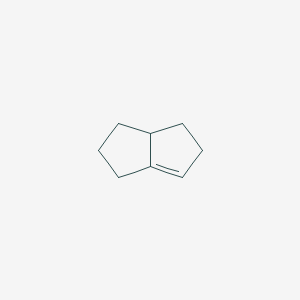
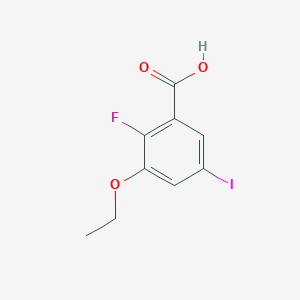

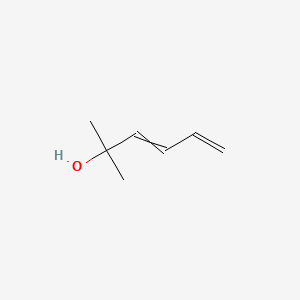
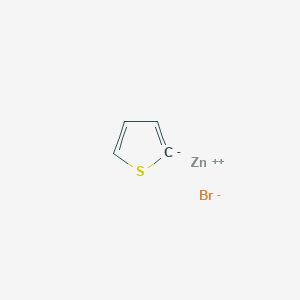
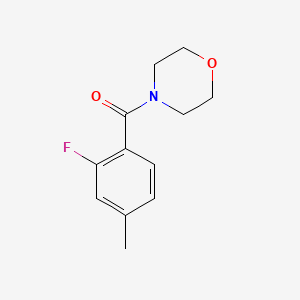

![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
